The key feature of benzene-1,2,3,4,5,6-hexaamine is the presence of six amine groups (NH2) attached to a central benzene ring. This creates a highly functionalized polyamine scaffold. Polyamines are known for their ability to bind to metal ions and form stable complexes. This property makes benzene-1,2,3,4,5,6-hexaamine a potential candidate for studies in coordination chemistry, where researchers investigate the interaction between molecules and metal ions [PubChem, National Institutes of Health (.gov) ""].
The arrangement of amine groups in benzene-1,2,3,4,5,6-hexaamine could allow for interesting self-assembly properties. In the field of supramolecular chemistry, researchers design molecules that can self-organize into larger structures through non-covalent interactions (like hydrogen bonding). The presence of multiple amine groups might enable benzene-1,2,3,4,5,6-hexaamine to form well-defined supramolecular assemblies, which could be useful for applications in material science or catalysis [NCBI bookshelf. Supramolecular Chemistry: Concepts and Techniques. [Internet]. National Center for Biotechnology Information; 2013 [cited 2024-04-09]. Available from: ] .
1,2,3,4,5,6-Benzenehexamine, also known as hexamine or benzene-1,2,3,4,5,6-hexaamine, is an organic compound with the molecular formula and a molecular weight of 168.2 g/mol. This compound features six amine groups attached to a benzene ring, making it a highly functionalized aromatic amine. Its structure allows for various chemical modifications and applications in organic synthesis and pharmaceuticals .
There is no current research available on the specific mechanism of action of benzene-1,2,3,4,5,6-hexaamine. Its potential applications might involve its ability to form complexes with metal ions or act as a precursor for the synthesis of new materials with specific functionalities.
Research indicates that 1,2,3,4,5,6-Benzenehexamine exhibits biological activity as a selective antagonist at human A1 and A3 adenosine receptors. This suggests potential applications in pharmacology and therapeutic interventions targeting these receptors . Additionally, its derivatives may have implications in drug design due to their ability to interact with various biological targets.
The synthesis of 1,2,3,4,5,6-Benzenehexamine typically involves:
1,2,3,4,5,6-Benzenehexamine finds diverse applications in:
Studies on the interactions of 1,2,3,4,5,6-Benzenehexamine with biological systems have highlighted its potential as a pharmacological agent. Its ability to selectively antagonize adenosine receptors indicates its role in modulating physiological responses related to these receptors. Further research is necessary to elucidate its full pharmacodynamics and therapeutic potential.
Several compounds share structural similarities with 1,2,3,4,5,6-Benzenehexamine. Here are a few noteworthy examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Hexamethylenetetramine | Contains four methylene groups instead of amines | Used primarily as a fuel and in explosives |
Benzene-1,2-diamine | Has two amine groups | More limited reactivity compared to hexaamine |
Benzidine | Contains two connected benzidine rings | Known carcinogen; distinct biological activity |
1-Amino-2-naphthol | Contains a naphthalene structure with one amine | Different reactivity due to naphthalene moiety |
These compounds differ primarily in their functional groups and structural frameworks. The unique arrangement of six amines in 1,2,3,4,5,6-Benzenehexamine allows for distinctive reactivity and applications not found in the other compounds listed.
The synthesis and characterization of 1,2,3,4,5,6-benzenehexamine has a rich history dating back to early investigations of highly substituted aromatic compounds. In 1929, researchers Flürscheim and Holmes successfully prepared this compound, which was subsequently studied by Kathleen Lonsdale for its crystalline structure. This early research represented a significant achievement, as compounds with six identical substituents on a benzene ring are relatively rare in organic chemistry. The molecular symmetry of hexaaminobenzene in the crystalline state was of particular interest to crystallographers seeking to understand the fundamental properties of aromatic systems.
Despite its early discovery, the practical application of 1,2,3,4,5,6-benzenehexamine remained limited for many decades due to significant challenges in its synthesis and stabilization. The compound's high reactivity, attributed to the electron-rich nature of the benzene ring with six strong electron-donating amino groups, presented substantial obstacles for researchers attempting to work with this material. However, recent advances in synthetic methodologies have revitalized interest in this compound, enabling its exploration for various technological applications.
The unique molecular architecture of 1,2,3,4,5,6-benzenehexamine makes it an exceptional candidate for coordination chemistry applications. The six amino groups provide multiple coordination sites for transition metals, enabling the formation of highly ordered metal-organic structures with distinctive properties. This coordination capability has been exploited for the development of novel metal-organic frameworks (MOFs) and coordination polymers with remarkable electronic properties.
When coordinated with transition metals such as nickel, copper, and cobalt, 1,2,3,4,5,6-benzenehexamine forms complexes with well-defined structures and unique electronic properties. These metal-hexaaminobenzene complexes typically feature metal centers coordinated to four nitrogen atoms from the amino groups, creating M-N₄ units that serve as the basic building blocks of extended frameworks. The resulting materials often exhibit electrical conductivity—a property not commonly associated with traditional coordination compounds—making them valuable for various electronic applications.
The past decade has witnessed a significant expansion in the application of 1,2,3,4,5,6-benzenehexamine-derived materials across various fields of materials science. Most notably, these materials have demonstrated exceptional promise in energy storage applications, particularly as components in supercapacitors with remarkably high specific capacitance values. Two-dimensional polymers derived from hexaaminobenzene have shown specific capacitance reaching up to 805 F g⁻¹ at 0.5 A g⁻¹ current density, outperforming many traditional carbon-based materials.
Beyond energy storage, 1,2,3,4,5,6-benzenehexamine-based materials have emerged as promising candidates for electrocatalytic applications, including carbon dioxide reduction, oxygen reduction reactions, and hydrogen evolution reactions. Computational screening and experimental studies have identified various metal-hexaaminobenzene complexes capable of catalyzing these reactions with efficiencies comparable to more expensive noble metal catalysts, presenting opportunities for sustainable catalytic systems.
The versatility of 1,2,3,4,5,6-benzenehexamine as a building block for functional materials continues to expand as researchers discover new applications and synthesis methods. Its transformation from a challenging synthetic target to a valuable precursor for technologically relevant materials represents a compelling example of how fundamental research in organic chemistry can lead to significant advances in materials science and technology.